(Ala13)-Apelin-13 is classified as a peptide hormone and is part of the larger Apelin family, which includes several isoforms such as Apelin-12, Apelin-13, and Apelin-36. It is synthesized from the precursor pro-apelin through enzymatic cleavage by peptidases . This compound has gained attention for its potential therapeutic applications in treating metabolic disorders, including obesity and diabetes.
The synthesis of (Ala13)-Apelin-13 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.
Key Parameters in Synthesis:
The molecular structure of (Ala13)-Apelin-13 can be described as follows:
This modification alters the binding affinity and biological activity compared to native Apelin-13 .
(Ala13)-Apelin-13 participates in various biochemical interactions primarily through its binding to APJ receptors.
Key Reactions:
The compound's ability to inhibit gastric motility through vagal cholinergic pathways highlights its role in gastrointestinal physiology .
The mechanism of action for (Ala13)-Apelin-13 involves its interaction with APJ receptors, influencing various downstream signaling pathways:
(Ala13)-Apelin-13 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and potential therapeutic uses .
The potential applications of (Ala13)-Apelin-13 span various fields:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2